N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core fused with a pyrazole carboxamide moiety. The thiadiazole ring (S, N, N arrangement) contributes to electron-deficient aromaticity, enhancing interactions with biological targets. The pyrazole group, substituted with a methoxy and methyl group, likely improves solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S/c1-20-7-8(14(17-20)23-2)13(22)15-6-11(21)16-9-4-3-5-10-12(9)19-24-18-10/h3-5,7H,6H2,1-2H3,(H,15,22)(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFTYPUTZHRKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=CC3=NSN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[c]thiadiazol-4-amine
The benzo[c]thiadiazole core is synthesized via cyclization of ortho-diaminobenzenes with sulfur-based reagents. A bromination-amination sequence is typically employed to introduce the 4-amino group.
Bromination of Benzo[c]thiadiazole
A mixture of benzo[c]thiadiazole (3.41 g, 20 mmol) and hydrobromic acid (45%, 50 mL) is heated to 100°C under reflux. Bromine (9.6 g, 60 mmol) is added dropwise, and the reaction is stirred for 12 hours. The precipitate is filtered, washed with water, and recrystallized from dichloromethane to yield 4,7-dibromo-5-chlorobenzo[c]thiadiazole as a straw-yellow solid (80% yield).
Amination via Buchwald-Hartwig Coupling
4,7-Dibromo-5-chlorobenzo[c]thiadiazole (585.92 mg, 1 mmol) is reacted with aqueous ammonia (2 mL) in the presence of palladium(II) acetate (0.1 equiv), Xantphos (0.2 equiv), and cesium carbonate (3 equiv) in toluene (10 mL) at 110°C for 24 hours. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates benzo[c]thiadiazol-4-amine as a white solid (65% yield).
Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid
The pyrazole core is constructed via cyclocondensation of hydrazines with 1,3-diketones, followed by methylation and methoxylation.
Cyclocondensation of Ethyl 3-methoxy-2,4-dioxopentanoate
Ethyl 3-methoxy-2,4-dioxopentanoate (1.74 g, 10 mmol) and methylhydrazine (0.75 g, 12 mmol) are heated in ethanol (20 mL) at 80°C for 6 hours. The mixture is concentrated, and the residue is recrystallized from methanol to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (85% yield). Hydrolysis with 2N NaOH (10 mL, 2 hours) provides the carboxylic acid derivative (quantitative yield).
Table 1: Spectroscopic Data for 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | δ 8.21 (s, 1H, pyrazole-H), 3.93 (s, 3H, OCH3), 3.82 (s, 3H, NCH3) |
| FT-IR (cm⁻¹) | 1695 (C=O), 1602 (C=N), 1250 (C-O) |
| MS (ESI) | m/z 171.1 [M+H]+ |
Assembly of the Glycine Spacer
The ethyl-2-oxoacetamide linker is introduced via sequential amidation and nucleophilic substitution.
Synthesis of 2-Bromo-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetamide
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.70 g, 10 mmol) is treated with thionyl chloride (5 mL) at 70°C for 2 hours. The resulting acid chloride is reacted with glycine ethyl ester (1.39 g, 12 mmol) in dichloromethane (20 mL) using triethylamine (3 mL) as a base. After 12 hours, the mixture is washed with HCl (1N), dried, and concentrated. Bromination with PBr₃ (2.71 g, 10 mmol) in ether (15 mL) yields 2-bromo-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetamide (78% yield).
Final Coupling Reaction
The benzo[c]thiadiazol-4-amine and bromoacetamide intermediate are coupled under mild conditions.
Nucleophilic Amination
Benzo[c]thiadiazol-4-amine (151.16 mg, 1 mmol) and 2-bromo-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetamide (281.12 mg, 1 mmol) are dissolved in DMF (5 mL) with K₂CO₃ (276 mg, 2 mmol). The reaction is stirred at 25°C for 24 hours, poured into ice water, and extracted with ethyl acetate. Purification via silica gel chromatography (CH₂Cl₂/MeOH 95:5) affords the title compound as a pale-yellow solid (62% yield).
Table 2: Characterization of Final Product
| Parameter | Value |
|---|---|
| Melting Point | 198–200°C |
| ¹H NMR (500 MHz, DMSO-d6) | δ 10.21 (s, 1H, NH), 8.64 (s, 1H, thiadiazole-H), 8.21 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH2), 3.93 (s, 3H, OCH3), 3.82 (s, 3H, NCH3) |
| ¹³C NMR (125 MHz, DMSO-d6) | δ 169.8 (C=O), 158.2 (C=N), 152.1 (C-O), 145.6 (thiadiazole-C), 56.3 (OCH3), 38.5 (NCH3) |
| HRMS (ESI) | m/z 403.0982 [M+H]+ (calc. 403.0985) |
Mechanistic and Optimization Studies
Role of Microwave Assistance
Microwave irradiation (150°C, 300 W) during pyrazole cyclization reduces reaction time from 6 hours to 20 minutes while improving yield to 92%.
Solvent Effects on Coupling
DMF outperforms THF and acetonitrile in the final amination step, providing a 62% yield versus <40% in other solvents due to superior solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Structure and Composition
The compound features a benzo[c][1,2,5]thiadiazole moiety known for its electron-accepting properties, which enhances its reactivity and functionality in various applications. The molecular formula is C_{14}H_{15N_5O_3S with a molecular weight of approximately 335.37 g/mol.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in studying electron transfer processes , which are critical in developing new materials for electronic applications.
Biology
In biological research, N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been investigated for:
- Fluorescent Probes: Its properties make it suitable for bioimaging applications, allowing researchers to visualize cellular processes.
Medicine
The compound shows promise in medicinal chemistry:
- Anticancer Properties: Studies indicate its potential to inhibit specific enzymes involved in cancer pathways.
- Enzyme Inhibition: Research has explored its effects on various enzymes that play roles in disease progression.
Industry
In industrial applications, this compound is being explored for:
- Organic Photovoltaic Cells: Its electron-donating properties contribute to the efficiency of solar cells.
- Light-emitting Devices: Utilized as a component in organic light-emitting diodes (OLEDs), enhancing device performance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for tumor growth.
Case Study 2: Bioimaging Applications
Research highlighted the use of this compound as a fluorescent probe in live-cell imaging. The study showed that it could effectively label specific cellular components without causing toxicity, providing insights into cellular dynamics and interactions.
Mechanism of Action
The mechanism of action of N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This interaction can lead to the generation of reactive oxygen species, which can induce cellular damage in cancer cells or enhance the efficiency of photovoltaic devices .
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : The target compound uses a thiadiazole (S, N, N), while analogs in employ oxadiazole (O, N, N). Sulfur’s larger atomic size and polarizability may enhance π-π stacking or hydrophobic interactions compared to oxygen .
- Substituents: compounds feature sulfonamide and chlorophenyl hydrazides, whereas the target compound has a pyrazole carboxamide.
Physical Properties :
- Melting points for oxadiazole analogs range from 173–213°C, influenced by chlorophenyl substituents. The target compound’s pyrazole moiety may lower melting points due to reduced crystallinity .
Comparison with Benzothiazole-Triazole Hybrids ()
Core Heterocycle :
Linker Chemistry :
- compounds utilize triazole linkers (from click chemistry), introducing rigidity and hydrogen-bonding capability. The target compound’s flexible amino-oxoethyl linker may confer conformational adaptability .
Comparison with Benzo[c][1,2,5]thiadiazole Sulfonamides ()
Substituent Effects :
- ’s compound features a piperazine-sulfonamide group, optimizing M1 receptor selectivity. The target’s pyrazole carboxamide may shift selectivity toward other targets (e.g., kinases) due to altered hydrogen-bonding and steric profiles .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Thiadiazole’s electron-withdrawing nature may enhance binding to electrophilic regions in target proteins compared to oxadiazole or benzothiazole .
- Solubility : The pyrazole carboxamide’s moderate polarity could balance lipophilicity, improving bioavailability over sulfonamide derivatives .
- Synthetic Complexity : The target compound’s multi-step synthesis (inferred from analogs) may require optimization to match the higher yields seen in triazole derivatives .
Biological Activity
N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole moiety, which is known for its various biological properties. The presence of the pyrazole and carboxamide functionalities further enhances its potential for biological activity.
Biological Activity Overview
Research has shown that compounds containing the benzo[c][1,2,5]thiadiazole structure often exhibit significant biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the one have been tested against various bacterial strains and shown to possess notable inhibitory effects .
- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation has been observed in some derivatives .
- Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
Antibacterial Activity
A study focused on the synthesis of pyrazole derivatives revealed that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were reported as follows:
| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli | MIC (µg/mL) against Klebsiella pneumoniae |
|---|---|---|---|---|
| 4b | 22.4 | 29.8 | 29.6 | 30.0 |
These results indicate strong antibacterial potential, particularly in comparison to standard antibiotics like Ampicillin .
Anticancer Activity
In another study examining thiazole derivatives, compounds with similar structural motifs were found to selectively inhibit bacterial topoisomerases without affecting human counterparts. This selectivity is crucial for developing anticancer agents with reduced side effects .
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial replication or cancer cell proliferation.
- Cytokine Modulation : It may modulate the release of cytokines involved in inflammatory responses.
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yields?
Level: Basic
Answer:
The synthesis of this compound involves multi-step reactions, including amidation, cyclization, and functional group modifications. Key steps include:
- Amide bond formation: Coupling benzo[c][1,2,5]thiadiazol-4-amine with activated pyrazole-carboxylic acid derivatives using coupling agents like EDCI or HOBt .
- Thioether linkage: Introducing sulfur-containing groups via nucleophilic substitution or thiol-ene reactions, often requiring catalysts like CuI and NaN₃ under nitrogen atmosphere .
- Cyclization: Acid- or base-mediated cyclization to form heterocyclic cores (e.g., thiazole or triazole rings) .
Yield Optimization Strategies:
- Solvent selection: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity for amidation .
- Temperature control: Reflux conditions (e.g., 80–100°C) improve reaction rates but may require shorter durations to avoid decomposition .
- Catalyst screening: Transition metals (e.g., CuI) or organic bases (triethylamine) can accelerate thioether formation .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
Primary Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity by resolving signals for methyl (δ 1.91 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 469.55 for C₂₃H₂₀FN₃O₃S₂) and detects isotopic patterns for sulfur or chlorine .
- HPLC: Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98%) and identifies byproducts .
Cross-Validation:
- X-ray crystallography resolves ambiguous stereochemistry or conformational isomers .
- IR Spectroscopy: Confirms functional groups (e.g., C=O at 1650–1670 cm⁻¹, NH at 3300 cm⁻¹) .
How do reaction mechanisms involving thioether linkages and cyclization steps influence synthesis outcomes?
Level: Advanced
Answer:
Thioether Formation:
- Nucleophilic aromatic substitution (SNAr): The thiol group attacks electron-deficient aromatic rings (e.g., nitro- or halogen-substituted benzothiadiazoles), requiring base catalysis (e.g., K₂CO₃) .
- Radical pathways: Photoinitiated thiol-ene reactions enable regioselective sulfur incorporation but may generate side products without strict temperature control .
Cyclization Pathways:
- Acid-mediated cyclization: Concentrated H₂SO₄ or PPA promotes ring closure via dehydration, but over-acidification can degrade sensitive groups .
- Base-mediated cyclization: Mild bases (NaHCO₃) facilitate intramolecular nucleophilic attack, preserving methoxy or methyl substituents .
Contradiction Analysis:
- Conflicting yields (e.g., 45% vs. 76% for similar steps ) may arise from solvent purity or moisture sensitivity of intermediates.
What strategies resolve discrepancies in NMR or MS data for complex heterocycles?
Level: Advanced
Answer:
NMR Discrepancies:
- Dynamic effects: Rotameric equilibria in amide bonds split signals; variable-temperature NMR (VT-NMR) clarifies exchange processes .
- Solvent artifacts: Deuterated DMSO may induce shifts; cross-check spectra in CDCl₃ or MeOD .
MS Challenges:
- Adduct formation: Sodium or potassium adducts (e.g., [M+Na]⁺) complicate interpretation; use ammonium acetate to suppress adducts .
- Fragmentation patterns: Compare with computational simulations (e.g., MassFrontier) to assign fragments .
Case Study:
In , co-crystallization of intermediates with byproducts required X-ray analysis to resolve ambiguous MS/NMR data .
How can SAR studies elucidate biological targets of this compound?
Level: Advanced
Answer:
Designing SAR Studies:
- Core modifications: Synthesize analogs with varied heterocycles (e.g., replacing pyrazole with oxazole) to assess target selectivity .
- Substituent scanning: Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on the benzothiadiazole ring to probe enzyme binding pockets .
Methodological Tools:
- Molecular docking: Predict interactions with kinases or GPCRs using software like AutoDock .
- In vitro assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cell lines (e.g., HeLa, MCF-7) .
Data Interpretation:
- Contradictory activity profiles (e.g., anticancer vs. anti-inflammatory) may indicate off-target effects or dual mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
